4-(4-Methylpyridin-3-yl)aniline
Description
4-(4-Methylpyridin-3-yl)aniline is a substituted aniline derivative featuring a pyridine ring substituted with a methyl group at the 4-position and an aniline (NH₂) group at the 3-position. Structurally, the compound combines the electron-rich aromaticity of aniline with the heteroaromatic pyridine system, which may influence its electronic properties and reactivity. Such hybrids are of interest in medicinal chemistry, particularly for targeting kinase enzymes or receptors where pyridinyl and aniline motifs are common pharmacophores .
Synthesis pathways for analogous compounds (e.g., 4-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}aniline) often involve catalytic hydrogenation (e.g., Pd/C, H₂) or nucleophilic substitution reactions . However, specific protocols for 4-(4-Methylpyridin-3-yl)aniline remain undocumented in the provided literature.
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-(4-methylpyridin-3-yl)aniline |
InChI |
InChI=1S/C12H12N2/c1-9-6-7-14-8-12(9)10-2-4-11(13)5-3-10/h2-8H,13H2,1H3 |
InChI Key |
WONAVCLZYYKTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(4-Methylpyridin-3-yl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of 4-(4-Methylpyridin-3-yl)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
4-(4-Methylpyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(4-Methylpyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on Lipophilicity :
- The methyl group on the pyridine ring in the target compound increases lipophilicity compared to methoxy (4c, 4d) or sulfonyl () derivatives. This may enhance membrane permeability in biological systems .
- Thioether-linked analogs (e.g., 4c) exhibit moderate polarity due to sulfur’s electronegativity, while sulfonyl derivatives () are more hydrophilic .
Synthetic Accessibility :
- High yields (>94%) are achievable for thioether-linked pyridine-aniline hybrids via Pd-C/H₂ hydrogenation . In contrast, branched or sulfonylated analogs (e.g., ) likely require multi-step syntheses with lower efficiency.
Biological Relevance :
- Pyridinyl-aniline hybrids are recurrent in kinase inhibitors (e.g., EGFR, JAK inhibitors) due to their ability to form hydrogen bonds and π-stacking interactions .
- The indole-pyridinylmethyl derivative () demonstrates how steric bulk can modulate target selectivity, though this may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
